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Executive Summary
Hydroxyethylvindesine (HEV) is a semi-synthetic vinca alkaloid, structurally defined by the

introduction of a hydroxyethyl group to the carboxamide moiety of the vinblastine core.[1][2]

While its parent compound, Vindesine, exhibits a solubility of approximately

in water, the introduction of the hydroxyethyl side chain (

) alters the solvation shell and hydrogen bonding capacity.[1][2]

This guide provides a definitive protocol for determining the thermodynamic solubility of HEV.

Unlike kinetic solubility, which measures the precipitation point of a dissolved compound,

thermodynamic solubility represents the saturation limit of the crystal lattice in equilibrium with

the solvent—a critical parameter for parenteral formulation stability and predicting in vivo

precipitation risks.[1][2]

Physicochemical Basis & Prediction[1][2][3][4]
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To design a robust solubility protocol, we must first model the compound's behavior based on

its structural pharmacophore.[1][2]

Structural Analysis (HEV vs. Vindesine)
Core Scaffold: Catharanthine-vindoline dimer (Vinca alkaloid).[1][2]

Ionization Centers: Two basic nitrogens.[2]

(Catharanthine): Non-basic (indolic).[1][2]

(Vindoline): Tertiary amine, responsible for pH-dependent solubility (Estimated pKa

5.5 - 7.5).[1][2]

Modification: The

-hydroxyethyl carboxamide increases polar surface area (PSA) relative to Vindesine's
primary amide, potentially enhancing aqueous solubility via additional H-bond
donation/acceptance, despite the slight increase in molecular weight (

vs

).[1][2]

Predicted Solubility Profile
Vinca alkaloids exhibit a "U-shaped" or pH-dependent solubility profile.[1][2]

pH < pKa (Acidic/SGF): Protonated form (

). High solubility.

pH > pKa (Plasma/Physiological): Neutral form (

). Solubility is limited by the crystal lattice energy (Intrinsic Solubility,

).[1][2]

Table 1: Predicted Physicochemical Parameters
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Parameter
Vindesine
(Reference)

Hydroxyethylvinde
sine (Predicted)

Impact on Protocol

MW 753.9 g/mol 797.9 g/mol
Requires gravimetric

adjustment.[1][2]

LogP 2.9 (Lipophilic) ~2.5 - 2.8

Slightly more

hydrophilic; lower

equilibration time.[1]

[2]

pKa (Basic) 5.4, 7.4 ~5.5, 7.5

Critical solubility drop

between pH 6.0 and

7.[1][2]4.

Class BCS Class II/IV BCS Class II/IV
Permeability/Solubility

limited.

Experimental Protocol: Thermodynamic Solubility
This protocol utilizes the Shake-Flask Method (Standard Equilibrium), adapted for biological

fluids where enzymatic stability and protein binding are confounding factors.[1][2]

Materials & Media Preparation[1][2]
Simulated Gastric Fluid (SGF): pH 1.2, surfactant-free (to measure intrinsic dissolution).[1][2]

Simulated Intestinal Fluid (SIF): pH 6.8, fed/fasted state (FaSSIF/FeSSIF) to mimic bile salt

solubilization.

Human Plasma: Pooled, EDTA-treated.[1][2] Note: Stability of HEV in plasma must be

verified prior to 24h equilibration due to esterase activity.

PBS (Phosphate Buffered Saline): pH 7.4 (Control).

Workflow Diagram
The following diagram outlines the decision logic and workflow for the solubility assessment.
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Figure 1: Standardized workflow for thermodynamic solubility assessment of crystalline HEV.
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Step-by-Step Methodology
Phase A: Saturation

Weighing: Dispense excess HEV solid (approx. 2 mg) into 1.5 mL microcentrifuge tubes.

Solvent Addition: Add 500

of the respective biological fluid.

Critical Step: For plasma, ensure temperature is maintained at 37°C strictly to prevent

protein precipitation artifacts.[1][2]

Agitation: Place tubes on an orbital shaker (300 rpm) inside a temperature-controlled

incubator (37°C

0.5°C).

Phase B: Equilibration & Sampling[1][2][3]
Timepoints: Sample at 24h, 48h, and 72h to ensure equilibrium plateau.

pH Check: Measure pH at the end of equilibration. If pH shifts > 0.1 units (common with

salts), adjust or record the final pH (

).[1][2]

Phase C: Separation (The Filtration Trap)[1][2]
Standard Fluids (PBS/SGF/SIF): Centrifuge at 15,000 rpm for 10 mins. Filter supernatant

through 0.22

PVDF filter (pre-saturated to minimize drug adsorption).[1][2]

Plasma: Centrifugation alone is insufficient due to lipid/protein suspension.[2] Use

Ultracentrifugation (30,000 x g) or Equilibrium Dialysis if distinguishing free vs. total solubility

is required.[2]

Note: For total solubility in plasma, standard centrifugation is acceptable if the supernatant

is extracted immediately with Acetonitrile (ACN) to precipitate proteins before HPLC
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injection.[1][2]

Phase D: Quantification
Precipitation (Plasma only): Mix 50

supernatant with 200

ice-cold ACN containing Internal Standard (e.g., Vinblastine). Vortex and centrifuge.

HPLC Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

Mobile Phase: ACN:Ammonium Acetate buffer (gradient).[1][2]

Detection: UV at 270 nm (Vinca chromophore) or MS/MS for sensitivity.[1][2]

Mechanistic Interpretation of Results
Understanding the data requires analyzing the equilibrium between the solid phase, the

solvated neutral species, and the ionized species.[1][2]

The Henderson-Hasselbalch Relationship
For a basic drug like HEV, total solubility (

) at a specific pH is defined by: [1][2]

(Intrinsic Solubility): The solubility of the neutral form (predominant at pH 7.4).[2]

Implication: In SGF (pH 1.2),

, leading to massive solubility increases (often > 10 mg/mL).[1][2] In Plasma (pH 7.4),
solubility approaches

.[1][2]

Biological Fluid Specifics
Table 2: Expected Solubility Matrix
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Fluid pH
Dominant
Species

Expected
Solubility

Mechanistic
Driver

SGF 1.2
Cationic (

)

High (> 10

mg/mL)

Ionization of

amine.[1][2]

PBS 7.4
Neutral (

)

Low (~

)

Crystal lattice

energy.[1][2]

Plasma 7.4 Neutral + Bound Moderate

Protein Binding

Effect:

Albumin/AGP

binding acts as a

"sink," increasing

apparent total

solubility.[1][2]

Visualization of Solubility Equilibrium
The diagram below illustrates the competing forces in a plasma environment.

HEV (Solid Crystal) HEV (Dissolved Neutral)Dissolution (S0)

HEV+ (Protonated)

pH < pKa
HEV-Protein Complex

Plasma Binding

Click to download full resolution via product page

Figure 2: Thermodynamic equilibrium states in plasma.[1][2] The 'Bound' state drives apparent

solubility higher than intrinsic solubility.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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